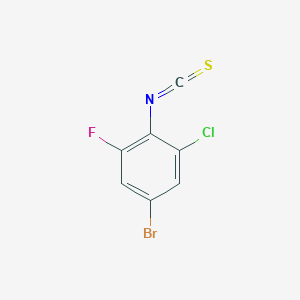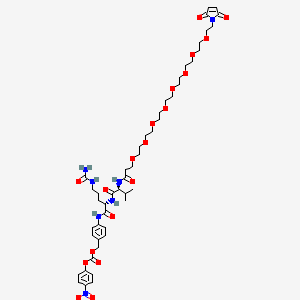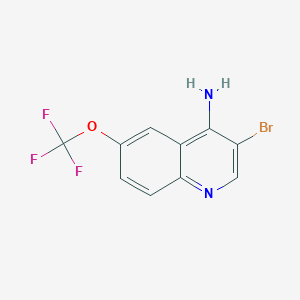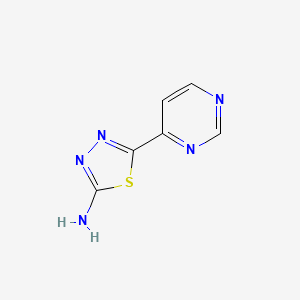
5-Bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-6-fluorophenylisothiocyanate is an organic compound with the molecular formula C7H2BrClFNS It is a derivative of phenylisothiocyanate, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate typically involves the reaction of 4-Bromo-2-chloro-6-fluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions. The general reaction scheme is as follows:
4-Bromo-2-chloro-6-fluoroaniline+Thiophosgene→4-Bromo-2-chloro-6-fluorophenylisothiocyanate+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-chloro-6-fluorophenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like primary or secondary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Thiourea derivatives: Formed from nucleophilic substitution with amines.
Coupled products: Formed from cross-coupling reactions, leading to the formation of new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-6-fluorophenylisothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and in cross-coupling reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe for protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate group is highly electrophilic, making it reactive towards nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and in the development of enzyme inhibitors.
Comparación Con Compuestos Similares
4-Bromo-2-chloro-6-fluoroaniline: A precursor in the synthesis of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate.
4-Bromo-2-chloro-6-fluorophenol: Another derivative with similar halogen substitution patterns.
Phenylisothiocyanate: The parent compound, lacking the halogen substitutions.
Uniqueness: 4-Bromo-2-chloro-6-fluorophenylisothiocyanate is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various synthetic and research applications.
Propiedades
Número CAS |
1000572-98-4 |
|---|---|
Fórmula molecular |
C7H2BrClFNS |
Peso molecular |
266.52 g/mol |
Nombre IUPAC |
5-bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2BrClFNS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H |
Clave InChI |
PEZYIXYCLBLUQK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)N=C=S)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate](/img/structure/B13707444.png)









![(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime](/img/structure/B13707496.png)

![2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate](/img/structure/B13707506.png)

